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Compound of Interest

Compound Name: 4-Hydroxyisophthalic acid

Cat. No.: B119482 Get Quote

Introduction

4-Hydroxyisophthalic acid (CAS No: 636-46-4), also known as 4-hydroxy-1,3-

benzenedicarboxylic acid, is an aromatic carboxylic acid with the molecular formula C₈H₆O₅

and a molecular weight of 182.13 g/mol .[1][2] Its structure, featuring a hydroxyl group and two

carboxylic acid functionalities on a benzene ring, gives rise to characteristic spectroscopic

signatures. This guide provides an in-depth overview of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-hydroxyisophthalic acid,

intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-hydroxyisophthalic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2-8.5 d (doublet) 1H
Aromatic H ortho to

both carboxyl groups

~7.7-8.0
dd (doublet of

doublets)
1H

Aromatic H ortho to

one carboxyl and

meta to the other

~7.0-7.3 d (doublet) 1H
Aromatic H ortho to

the hydroxyl group

~10-13 br s (broad singlet) 2H
Carboxylic acid

protons (-COOH)

~9-11 br s (broad singlet) 1H Phenolic proton (-OH)

Note: Predicted values based on typical chemical shifts for aromatic acids and phenols. The

exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~165-175 Carboxylic acid carbons (-COOH)

~155-165
Aromatic carbon attached to the hydroxyl group

(C-OH)

~130-140
Aromatic carbons attached to the carboxylic

acid groups

~115-125
Aromatic carbons ortho and para to the hydroxyl

group

Note: Predicted values based on typical chemical shifts for substituted benzene rings.[3]

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid,

hydrogen-bonded)

3200-3600 Broad O-H stretch (phenol)

1680-1710 Strong C=O stretch (carboxylic acid)

~1600, ~1450 Medium-Strong C=C stretch (aromatic ring)

~1200-1300 Strong
C-O stretch (carboxylic acid

and phenol)

~920 Broad
O-H bend (out-of-plane,

carboxylic acid dimer)

Note: Characteristic absorption bands for aromatic carboxylic acids and phenols.[1][4]

Table 4: Mass Spectrometry Data

m/z Interpretation

182 [M]⁺, Molecular ion

165 [M - OH]⁺

137 [M - COOH]⁺ or [M - H₂O - CO]⁺

121 [M - COOH - O]⁺

93 [M - 2COOH + H]⁺

Note: Expected fragmentation pattern for aromatic carboxylic acids, involving the loss of

hydroxyl and carboxyl groups.[4][5][6]

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 5-10 mg of 4-hydroxyisophthalic acid is dissolved in 0.5-

0.7 mL of a deuterated solvent, such as DMSO-d₆ or acetone-d₆, in a standard 5 mm NMR

tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[7] For samples where the solvent protons might interfere,

deuterated solvents are essential.[8]

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to

acquire the spectra.[9][10]

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include

a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected range of proton resonances (typically 0-15 ppm), and a relaxation

delay of 1-5 seconds to ensure quantitative integration.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low

natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a

longer acquisition time are required compared to ¹H NMR. The spectral width typically

ranges from 0 to 200 ppm.

2. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 4-hydroxyisophthalic acid is finely ground with about 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.[11][12]

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of the FTIR spectrometer.[12]

Sample Preparation (Thin Solid Film Method):

A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like

methylene chloride or acetone.[13]

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[13]
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The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[13]

The plate is then mounted in the spectrometer for analysis.[13]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty spectrometer (or a pure KBr pellet) is

first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The

final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound, Gas Chromatography-Mass

Spectrometry (GC-MS) can be used. The sample is injected into a gas chromatograph to

separate it from any impurities before it enters the mass spectrometer. Electron Ionization

(EI) is a common ionization technique where the sample molecules are bombarded with

high-energy electrons, leading to the formation of a molecular ion and characteristic

fragment ions. For less volatile samples, Electrospray Ionization (ESI) coupled with liquid

chromatography (LC-MS) might be employed.[14]

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap) is used to

separate the ions based on their mass-to-charge ratio (m/z).[14]

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of

different ions as a function of their m/z values. The molecular ion peak confirms the

molecular weight of the compound, and the fragmentation pattern provides structural

information.[5][6]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-hydroxyisophthalic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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